Direct Potency Comparison: 15-Fold Improvement Over Parental Hit Compound 1a (Antitumor Agent-50)
Antitumor agent-51 (R-8i) demonstrates a 14.7-fold increase in antiproliferative potency compared to the initial hit compound 1a (also known as Antitumor agent-50) in the same MNNG/HOS osteosarcoma cell line. This improvement was achieved through systematic SAR-driven modifications to the thiazolidinone scaffold [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 21.9 nM |
| Comparator Or Baseline | Compound 1a (Antitumor agent-50): 321.9 nM |
| Quantified Difference | 14.7-fold lower IC50 (higher potency) |
| Conditions | MNNG/HOS osteosarcoma cell line, 72-hour incubation |
Why This Matters
This quantifies the value of the lead optimization process, justifying the selection of R-8i over the earlier, less potent hit compound for any experiment where maximal target engagement is critical.
- [1] Deng Y, et al. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. Eur J Med Chem. 2022;229:114059. View Source
